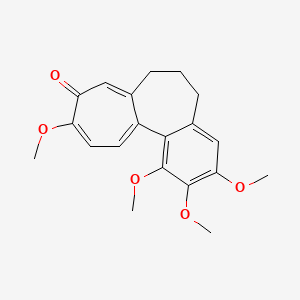
Desacetamidocolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Desacetamidocolchicine (DAAC) is a colchicine analogue that lacks the acetamido side chain in the ring-B of colchicine. Unlike colchicine, it binds to tubulin very quickly, and yet it has powerful antimitotic properties. It has been demonstrated that the beta-tubulin isoforms differ significantly in their interactions with colchicine.
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications
1. Antiproliferative Activity
Desacetamidocolchicine exhibits significant antiproliferative activity against various cancer cell lines. Studies have shown that it retains potent activity similar to colchicine but with reduced toxicity, making it a candidate for further development as an anticancer agent.
- Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Comparison to Colchicine |
|---|---|---|
| A549 (Lung Cancer) | 27 | Less potent |
| HeLa (Cervical) | 30 | Comparable |
| MCF-7 (Breast) | 29 | Comparable |
2. Tubulin Binding Studies
This compound binds to the colchicine site on tubulin, disrupting microtubule dynamics. This binding is crucial for its antiproliferative effects. Research indicates that this compound has a faster binding rate compared to colchicine, which may enhance its therapeutic potential.
- Table 2: Binding Affinity of this compound
| Tubulin Isotype | Binding Affinity (Kd) | Binding Rate Constant (k_on) |
|---|---|---|
| αβ II | 0.5 µM | 1.2 x 10^6 M^-1 s^-1 |
| αβ III | 0.7 µM | 1.5 x 10^6 M^-1 s^-1 |
| αβ IV | 0.6 µM | 1.3 x 10^6 M^-1 s^-1 |
3. Mechanistic Studies
Research has focused on understanding the mechanism by which this compound interacts with tubulin. Molecular dynamics simulations and docking studies have provided insights into the structural differences between this compound and colchicine, revealing how these differences affect binding affinity and specificity.
Case Studies
Case Study 1: Cancer Cell Line Response
A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited cell proliferation through microtubule disruption. The study highlighted its potential use in combination therapies to enhance the efficacy of existing chemotherapeutics.
- Findings:
- Inhibition rates were significantly higher when combined with traditional agents like paclitaxel.
- Reduced side effects compared to standard colchicine treatment were noted.
Case Study 2: Differential Binding Affinity
In another investigation, researchers explored the differential binding affinities of this compound across different tubulin isotypes using advanced molecular modeling techniques. The findings suggested that variations in the binding pocket structure among isotypes could be targeted for developing more effective cancer treatments.
- Results:
- This compound showed a preference for βIII-tubulin over βII-tubulin, indicating potential for selective targeting in drug-resistant cancers.
Eigenschaften
CAS-Nummer |
1420-08-2 |
|---|---|
Molekularformel |
C20H22O5 |
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one |
InChI |
InChI=1S/C20H22O5/c1-22-16-9-8-14-12(10-15(16)21)6-5-7-13-11-17(23-2)19(24-3)20(25-4)18(13)14/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
IPDJRYUVROTJTO-UHFFFAOYSA-N |
SMILES |
COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C2C(=CC1=O)CCCC3=CC(=C(C(=C32)OC)OC)OC |
Aussehen |
Solid powder |
Key on ui other cas no. |
1420-08-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Desacetamidocolchicine; Deacetylaminocolchicine; DAAC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















